6-(2,4-Dichlorobenzyl)-3-pyridazinol

Catalog No.
S3291896
CAS No.
338778-99-7
M.F
C11H8Cl2N2O
M. Wt
255.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,4-Dichlorobenzyl)-3-pyridazinol

CAS Number

338778-99-7

Product Name

6-(2,4-Dichlorobenzyl)-3-pyridazinol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazin-6-one

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1

InChI

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16)

InChI Key

COWGURVKZRHXCC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=O)C=C2

solubility

not available

6-(2,4-Dichlorobenzyl)-3-pyridazinol is a heterocyclic compound featuring a pyridazine ring substituted with a dichlorobenzyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure consists of a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and is functionalized at the 3-position with a hydroxyl group and at the 6-position with a 2,4-dichlorobenzyl moiety.

6-(2,4-Dichlorobenzyl)-3-pyridazinol can undergo various chemical transformations:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by nucleophiles through substitution reactions, potentially leading to derivatives with enhanced biological activity.
  • Oxidation: The hydroxyl group may be oxidized to form corresponding carbonyl compounds, which can be further utilized in synthetic pathways.
  • Condensation Reactions: This compound can participate in condensation reactions such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds .

Research indicates that 6-(2,4-Dichlorobenzyl)-3-pyridazinol exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential: Some derivatives of pyridazinol have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could have similar effects.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, which may extend to 6-(2,4-Dichlorobenzyl)-3-pyridazinol.

The synthesis of 6-(2,4-Dichlorobenzyl)-3-pyridazinol can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and aldehydes, cyclization can yield the pyridazine core.
  • Substitution Reactions: The introduction of the 2,4-dichlorobenzyl group can be achieved through nucleophilic substitution on the pyridazine ring.
  • Functional Group Transformations: The hydroxyl group can be introduced via reduction or hydrolysis of corresponding carbonyl precursors.

The applications of 6-(2,4-Dichlorobenzyl)-3-pyridazinol are primarily found in:

  • Pharmaceutical Development: Due to its potential biological activities, this compound is of interest for drug design and development.
  • Agricultural Chemistry: Similar compounds have been explored as herbicides or pesticides, indicating potential agricultural applications.

Interaction studies involving 6-(2,4-Dichlorobenzyl)-3-pyridazinol focus on its binding affinity and activity against biological targets:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins can help elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Investigating its ability to inhibit enzymes involved in disease processes is crucial for assessing its therapeutic potential.

Several compounds share structural similarities with 6-(2,4-Dichlorobenzyl)-3-pyridazinol. Here are some notable examples:

Compound NameStructureUnique Features
3-PyridazinolPyridazine core with hydroxyl groupLacks the dichlorobenzyl substituent
2,4-DichlorobenzaldehydeBenzaldehyde with dichloro substituentsLacks the pyridazine framework
Pyridazinone DerivativesVarious substitutions on the pyridazine ringVarying biological activities based on substituents

Uniqueness of 6-(2,4-Dichlorobenzyl)-3-pyridazinol

The unique combination of the pyridazine core and the specific dichlorobenzyl substitution distinguishes this compound from others. Its potential applications in medicinal chemistry and agriculture highlight its importance in ongoing research.

XLogP3

2.5

Dates

Last modified: 08-19-2023

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